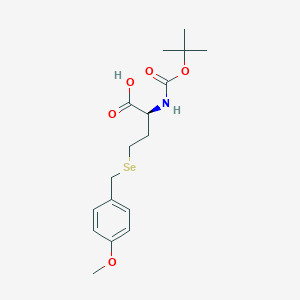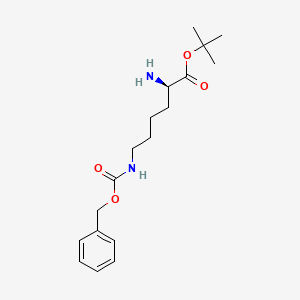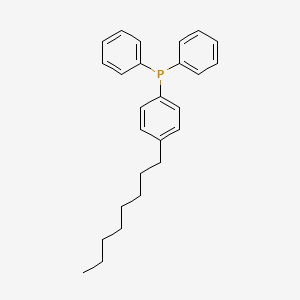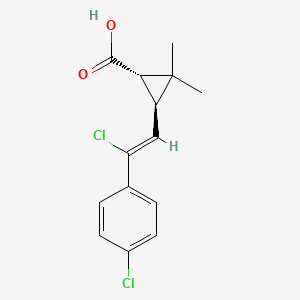
(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methoxybenzyl)selanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-HomoSec(Mob)-OH: is a chemical compound used primarily in organic synthesis. It is a derivative of homoserine, which is an amino acid. The compound is often used as a building block in peptide synthesis due to its protective groups, which help in preventing unwanted reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HomoSec(Mob)-OH typically involves the protection of the amino and hydroxyl groups of homoserine. The Boc (tert-butoxycarbonyl) group is used to protect the amino group, while the Mob (methoxybenzyl) group protects the hydroxyl group. The synthesis process generally involves the following steps:
Protection of the amino group: Homoserine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Homoserine.
Protection of the hydroxyl group: The Boc-Homoserine is then reacted with methoxybenzyl chloride (Mob-Cl) in the presence of a base to form Boc-HomoSec(Mob)-OH.
Industrial Production Methods
Industrial production of Boc-HomoSec(Mob)-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Boc-HomoSec(Mob)-OH undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions are used to remove the protective groups, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenolysis for Mob removal.
Major Products Formed
Oxidation: Formation of Boc-HomoSec(Mob)-one.
Reduction: Formation of homoserine after removal of protective groups.
Substitution: Formation of various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Boc-HomoSec(Mob)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of Boc-HomoSec(Mob)-OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the Mob group is removed under hydrogenolysis conditions.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Homoserine: Similar in structure but lacks the Mob protective group.
Boc-Serine: Another protected amino acid but with a different side chain.
Fmoc-HomoSec(Mob)-OH: Uses a different protective group (Fmoc) for the amino group.
Uniqueness
Boc-HomoSec(Mob)-OH is unique due to its dual protective groups, which provide greater stability and selectivity during synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required.
Propiedades
Fórmula molecular |
C17H25NO5Se |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(2S)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Clave InChI |
DACGJHKBWPCGRY-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)



![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)

![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)

![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)

